1-Bromo-3-chlorobenzene

Catalog No.
S748789
CAS No.
108-37-2
M.F
C6H4BrCl
M. Wt
191.45 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-chlorobenzene

CAS Number

108-37-2

Product Name

1-Bromo-3-chlorobenzene

IUPAC Name

1-bromo-3-chlorobenzene

Molecular Formula

C6H4BrCl

Molecular Weight

191.45 g/mol

InChI

InChI=1S/C6H4BrCl/c7-5-2-1-3-6(8)4-5/h1-4H

InChI Key

JRGGUPZKKTVKOV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)Cl

Solubility

6.16e-04 M

Synonyms

1-Chloro-3-bromobenzene; 3-Bromo-1-chlorobenzene; 3-Bromochlorobenzene; 3-Bromophenyl chloride; 3-Chloro-1-bromobenzene; 3-Chlorobromobenzene; 3-Chlorophenyl bromide; NSC 53548; m-Bromochlorobenzene; m-Bromochlorobenzene; m-Bromophenyl chloride; m-Ch

Canonical SMILES

C1=CC(=CC(=C1)Br)Cl

Bromine-Magnesium Exchange Reactions

1-Bromo-3-chlorobenzene serves as a model substrate for studying bromine-magnesium exchange reactions. These reactions involve replacing a bromine atom on an organic molecule with a magnesium group (Mg). Researchers have observed that electron-withdrawing substituents, like the chlorine atom present in 1-Bromo-3-chlorobenzene, significantly accelerate this exchange process. This finding has been demonstrated using a specific reaction system involving i-PrMgCl-LiCl in THF at 0°C [1].

Source

Catalyst Development for Cyanation Reactions

1-Bromo-3-chlorobenzene also plays a role in developing new catalysts for cyanation reactions. These reactions introduce a cyano group (C≡N) onto organic molecules. Researchers have employed 1-Bromo-3-chlorobenzene as a test substrate to evaluate the effectiveness of a novel catalytic system utilizing potassium hexacyanoferrate (K4[Fe(CN)6]) as the cyanating agent for various aryl halides (aromatic compounds containing a halogen atom) [2].

Source

Origin and Significance:

1-Bromo-3-chlorobenzene is not a naturally occurring compound. It is synthesized in laboratories for various research and industrial applications. Its significance lies in its role as an intermediate in organic synthesis []. Due to the presence of both a bromo and chloro substituent, it offers versatility in functionalization reactions allowing the introduction of diverse functional groups for the creation of more complex molecules [].


Molecular Structure Analysis

1-Bromo-3-chlorobenzene has a six-membered carbon ring (benzene) with a delocalized electron cloud across the ring due to resonance. The bromine atom is attached to the first carbon (C1) position, while the chlorine atom is attached to the third carbon (C3) position on the benzene ring []. This specific arrangement is described as the "meta" position, where the two substituents are separated by one carbon atom.

Key Features:

  • Aromatic benzene ring with delocalized electrons.
  • Meta-substitution pattern of Br and Cl.
  • Two halogen atoms with differing electronegativity (Br < Cl).

Chemical Reactions Analysis

Synthesis:

One common method for synthesizing 1-bromo-3-chlorobenzene involves the direct bromination of 3-chlorotoluene using Br2 and a Lewis acid catalyst like FeBr3 [].

Balanced Chemical Equation:

C6H4Cl-CH3 (3-chlorotoluene) + Br2 -> C6H4BrCl (1-bromo-3-chlorobenzene) + HBr

Other Relevant Reactions:

1-Bromo-3-chlorobenzene undergoes various substitution reactions due to the presence of the halogen substituents. These reactions can be exploited to introduce new functional groups onto the molecule. Here's an example:

  • Bromine-Magnesium Exchange: The bromo group can be replaced with a magnesium group using Grignard reagents (RMgX), enabling further functionalization [].

Balanced Chemical Equation:

C6H4BrCl (1-bromo-3-chlorobenzene) + RMgX -> R-C6H4Cl (substituted product) + MgBrX

Decomposition

Under extreme conditions (high temperature), 1-bromo-3-chlorobenzene can decompose into smaller halogenated hydrocarbons and potentially toxic byproducts.


Physical And Chemical Properties Analysis

  • Molecular Formula: C6H4BrCl
  • Molecular Weight: 191.45 g/mol []
  • Physical State: Colorless liquid at room temperature
  • Melting Point: -33 °C []
  • Boiling Point: 190 °C []
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol, acetone, and dichloromethane []
  • Stability: Stable under recommended storage conditions. Incompatible with oxidizing agents.

Mechanism of Action (Not Applicable)

1-Bromo-3-chlorobenzene is primarily used as a starting material for synthesis and does not have a specific biological mechanism of action.

1-Bromo-3-chlorobenzene is a hazardous compound and should be handled with appropriate precautions.

  • Skin and Eye Irritant: It can cause skin and eye irritation upon contact [].
  • Respiratory Irritant: Inhalation can irritate the respiratory system [].
  • Environmental Impact: Discharge into the environment should be minimized due to its potential toxicity to aquatic organisms [].

Safety Measures:

  • Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a respirator when handling the compound.
  • Work in a well-ventilated fume hood.
  • Follow proper disposal procedures according to local regulations.

XLogP3

3.7

Boiling Point

196.0 °C

LogP

3.7 (LogP)

Melting Point

-21.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (96.23%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.79%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

108-37-2

Wikipedia

M-bromochlorobenzene

General Manufacturing Information

Benzene, 1-bromo-3-chloro-: ACTIVE

Dates

Modify: 2023-08-15

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